molecular formula C10H14ClNO B1375982 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride CAS No. 103028-83-7

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B1375982
CAS No.: 103028-83-7
M. Wt: 199.68 g/mol
InChI Key: SNRPNRYBBYUHMG-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with the molecular formula C10H13NO·HCl It is a derivative of naphthalene, featuring an amino group and a hydroxyl group on a tetrahydronaphthalene ring system

Biochemical Analysis

Biochemical Properties

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic processes within cells, making the compound a valuable tool for studying metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments. These interactions can affect its accumulation and overall function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the reduction of 1-nitronaphthalene to 1-aminonaphthalene, followed by catalytic hydrogenation to yield the tetrahydronaphthalene derivative. The hydroxyl group can be introduced via epoxide opening reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.

    Substitution: Acyl chlorides, anhydrides, or alkyl halides under basic or acidic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Fully saturated amines.

    Substitution: Amides, alkylated amines, or other derivatives.

Scientific Research Applications

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the amino group, limiting its ability to form amides and other derivatives.

    1-Naphthalenamine: Does not have the tetrahydronaphthalene ring system, affecting its chemical reactivity and biological activity.

Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a tetrahydronaphthalene ring system

Properties

IUPAC Name

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRPNRYBBYUHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856433
Record name 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-83-7
Record name 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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